Isononyl isooctyl phthalate

Description

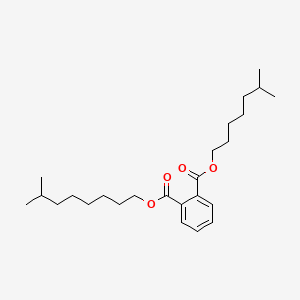

Structure

2D Structure

Properties

CAS No. |

96532-79-5 |

|---|---|

Molecular Formula |

C25H40O4 |

Molecular Weight |

404.6 g/mol |

IUPAC Name |

2-O-(6-methylheptyl) 1-O-(7-methyloctyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C25H40O4/c1-20(2)14-8-5-6-12-18-28-24(26)22-16-10-11-17-23(22)25(27)29-19-13-7-9-15-21(3)4/h10-11,16-17,20-21H,5-9,12-15,18-19H2,1-4H3 |

InChI Key |

LZZFTQBNXQLULW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Isononyl Isooctyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for isononyl isooctyl phthalate, a mixed-ester plasticizer. The document details the chemical reactions, experimental protocols, and quantitative data relevant to its production, aimed at professionals in research and development.

Introduction

This compound is a high-molecular-weight phthalate ester utilized as a plasticizer to enhance the flexibility and durability of various polymers, most notably polyvinyl chloride (PVC). As a mixed ester, it contains both isononyl and isooctyl alcohol moieties esterified to a phthalic acid core. This composition can offer a unique balance of properties, such as improved processing characteristics and permanence, compared to its symmetrical counterparts. The synthesis of this compound is typically achieved through the esterification of phthalic anhydride with a blend of isononyl and isooctyl alcohols.

Synthesis Pathway and Mechanism

The synthesis of this compound proceeds via a two-step esterification reaction, a common method for producing phthalate esters.[1][2]

Step 1: Monoester Formation

The initial step involves the rapid, non-catalytic reaction of phthalic anhydride with one of the alcohols (either isononyl or isooctyl alcohol) to form the corresponding monoester.[1][2] This reaction is an exothermic nucleophilic acyl substitution where the alcohol attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. This first stage is generally fast and can proceed to completion without the need for a catalyst.[1][2]

Step 2: Diester Formation

The second step is the esterification of the remaining carboxylic acid group on the monoester with the second alcohol to form the final diester product, this compound. This reaction is reversible and significantly slower than the first step, thus requiring a catalyst and elevated temperatures to proceed at a reasonable rate.[1][2] To drive the equilibrium towards the product side, water, a byproduct of the reaction, is continuously removed, typically through azeotropic distillation.

To maximize the yield of the desired mixed ester and minimize the formation of symmetrical diesters (diisononyl phthalate and diisooctyl phthalate), a sequential addition of the alcohols is often employed.[3] In this approach, phthalic anhydride is first reacted with one of the alcohols to form the monoester, followed by the addition of the second alcohol to complete the reaction.[3]

Catalysts for Esterification

A variety of catalysts can be employed for the second esterification step. The choice of catalyst can influence reaction time, temperature, and the purity of the final product. Common catalysts include:

-

Titanium-based catalysts: Compounds like tetra-isopropyl titanate are effective for this transformation.[1]

-

Sulfonic acids: Aromatic sulfonic acids such as p-toluenesulfonic acid and methane sulfonic acid are also widely used.

-

Metal oxides and salts: Other catalysts that have been reported for phthalate ester synthesis include tin and zirconium compounds.

Quantitative Data

The following table summarizes typical reaction conditions for the synthesis of high-molecular-weight phthalates, which can be adapted for the production of this compound.

| Parameter | Value | Source |

| Reactant Ratio (Alcohol:Phthalic Anhydride) | 2.1:1 to 5.0:1 (molar ratio) | |

| Monoesterification Temperature | 90 - 130 °C | [3] |

| Diesterification Temperature | 160 - 235 °C | [1][3] |

| Catalyst Loading | 0.001 - 0.002 parts by weight relative to phthalic anhydride | [1] |

| Reaction Time (Diesterification) | 2 - 25 hours | [1][4] |

| Typical Yield | >95% |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on typical procedures for analogous mixed-ester phthalates.

Materials and Equipment

-

Reactants: Phthalic anhydride, isononyl alcohol, isooctyl alcohol.

-

Catalyst: e.g., Tetra-isopropyl titanate or p-toluenesulfonic acid.

-

Neutralizing Agent: 5% Sodium carbonate or sodium hydroxide solution.

-

Equipment: A multi-necked reaction flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus or similar setup for water removal.

Synthesis Procedure

-

Monoester Formation:

-

Charge the reaction flask with phthalic anhydride and one of the alcohols (e.g., isononyl alcohol) in a slight molar excess.

-

Heat the mixture with stirring under a nitrogen atmosphere to approximately 120-130°C.

-

Maintain this temperature until the reaction to the monoester is substantially complete. This can be monitored by measuring the acid value of the reaction mixture.

-

-

Diester Formation:

-

Cool the reaction mixture slightly and add the second alcohol (isooctyl alcohol) and the catalyst. An excess of the second alcohol can be used to drive the reaction to completion.

-

Increase the temperature to 180-220°C to initiate the second esterification and the removal of water via the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected and the acid value of the mixture drops to a low level (e.g., < 0.1 mg KOH/g).

-

Purification of the Product

-

Removal of Excess Alcohol:

-

After the reaction is complete, cool the mixture.

-

Remove the unreacted excess alcohols by vacuum distillation.

-

-

Neutralization:

-

Wash the crude ester with a 5% sodium carbonate or sodium hydroxide solution to neutralize any remaining acidic catalyst and unreacted phthalic monoester.

-

Follow with several washes with deionized water until the aqueous layer is neutral.

-

-

Final Purification:

-

Dry the organic layer over anhydrous sodium sulfate.

-

For higher purity, the product can be further purified by vacuum distillation.

-

Visualizations

Synthesis Pathway

Caption: Two-step synthesis pathway of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Solubility of Isononyl Isooctyl Phthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isononyl isooctyl phthalate, a widely used plasticizer, in various organic solvents. While precise quantitative data is scarce in publicly available literature, this document synthesizes qualitative solubility information, details experimental protocols for solubility determination, and presents logical workflows for solubility assessment. This information is crucial for professionals in research and development, particularly in fields such as drug formulation, materials science, and toxicology, where understanding the behavior of substances in different solvent systems is paramount.

Qualitative Solubility of Diisononyl Phthalate (DINP) in Organic Solvents

This compound is structurally very similar to diisononyl phthalate (DINP), and the terms are often used interchangeably in technical literature. The following table summarizes the qualitative solubility of DINP in a range of common organic solvents based on available data. It is important to note that "soluble" or "miscible" indicates that the substance dissolves in the solvent, but does not specify the exact concentration at which saturation occurs.

| Organic Solvent | Solubility |

| Acetone | Soluble |

| Benzene | Soluble |

| Chloroform | Slightly Soluble |

| Ethanol | Soluble |

| Ethyl Ether | Soluble |

| Hexane | Soluble |

| Methanol | Slightly Soluble |

| Toluene | Soluble |

Note: This data is compiled from various technical sources and safety data sheets. The term "soluble" indicates miscibility, but quantitative values (g/100mL) are not consistently available in the reviewed literature.

Experimental Protocol for Determining Solubility in Organic Solvents

A standardized method for determining the precise solubility of a substance like this compound in an organic solvent can be adapted from established guidelines, such as the OECD Guideline 105, which is originally intended for water solubility but the "flask method" component is applicable to organic solvents.

Principle of the Flask Method

The flask method involves dissolving the test substance in a chosen organic solvent at a specific temperature until saturation is reached. The concentration of the dissolved substance in the resulting saturated solution is then determined using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Mechanical shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

-

Analytical balance

-

Spatula and weighing paper

Step-by-Step Procedure

-

Preparation of the Test System:

-

Accurately weigh a specified amount of this compound and add it to a volumetric flask.

-

Add the selected organic solvent to the flask, ensuring the total volume is known. The amount of this compound should be in excess of its expected solubility to ensure a saturated solution is formed.

-

-

Equilibration:

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture using a mechanical shaker or magnetic stirrer for a sufficient period to allow for equilibration. A preliminary test can determine the time required to reach saturation (typically 24-48 hours).

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved substance to settle.

-

To separate the saturated solution from the excess undissolved this compound, either centrifuge the sample at a high speed or filter the solution using a chemically inert syringe filter (e.g., PTFE). This step is critical to ensure that no solid particles are carried over into the analytical sample.

-

-

Analysis:

-

Carefully take an aliquot of the clear, saturated supernatant for analysis.

-

Dilute the aliquot with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as GC-MS or HPLC, to determine the concentration of this compound.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in the organic solvent, typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

The experiment should be repeated at least three times to ensure the reproducibility of the results.

-

Report the average solubility value along with the standard deviation and the experimental temperature.

-

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility determination, the following diagrams have been created using Graphviz (DOT language).

Caption: A workflow diagram illustrating the key stages of determining the solubility of a compound in an organic solvent.

Caption: A decision-making diagram for assessing the solubility of a substance, from initial screening to quantitative reporting.

The Environmental Odyssey of Isononyl Isooctyl Phthalate: A Technical Guide to its Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononyl isooctyl phthalate, a complex mixture of isomers commonly referred to as Diisononyl Phthalate (DINP), is a high-production-volume chemical primarily used as a plasticizer in a wide array of polyvinyl chloride (PVC) products. Its widespread use has led to its ubiquitous presence in the environment, raising concerns about its persistence, potential for bioaccumulation, and ultimate environmental fate. This technical guide provides an in-depth analysis of the environmental degradation of DINP, focusing on the key processes of biodegradation, hydrolysis, and photolysis. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of degradation pathways to support research and risk assessment activities.

Environmental Fate and Degradation Processes

The environmental persistence of DINP is governed by a combination of biotic and abiotic degradation processes. The primary routes of transformation include microbial degradation (biodegradation), chemical breakdown in the presence of water (hydrolysis), and degradation by sunlight (photolysis). The efficiency of these processes is highly dependent on environmental conditions such as temperature, pH, oxygen availability, and the presence of microbial populations.

Biodegradation

Biodegradation is a critical pathway for the removal of DINP from the environment. A diverse range of microorganisms, including bacteria and fungi, have been shown to degrade DINP under both aerobic and anaerobic conditions. The initial and rate-limiting step in the biodegradation of DINP is the enzymatic hydrolysis of the ester bonds, leading to the formation of monoisononyl phthalate (MINP) and isononyl alcohol. Further degradation proceeds through the breakdown of MINP to phthalic acid, which is then mineralized to carbon dioxide and water under aerobic conditions, or to methane and carbon dioxide under anaerobic conditions.

Under aerobic conditions, DINP is readily biodegradable in various environmental compartments, including water, soil, and sediment. The rate of degradation is influenced by factors such as microbial population density, acclimation to the substrate, temperature, and pH.

Anaerobic biodegradation of DINP is generally slower than aerobic degradation. It is a relevant process in environments devoid of oxygen, such as deeper layers of sediment and anaerobic digesters in wastewater treatment plants. The degradation pathway also proceeds through the formation of MINP and phthalic acid, with the final products being methane and carbon dioxide.

Data Presentation: Biodegradation of this compound (DINP)

| Environmental Compartment | Conditions | Half-life (t½) | Degradation Rate/Extent | Reference(s) |

| Water | Aerobic, acclimated | 1.5 - 5.31 days | >99% in 28 days | [1] |

| Water | Aerobic, unacclimated | 7 - 40 days | 57% - 81% removal in 28 days (CO2 evolution) | [1] |

| Water | Aerobic, saline soil consortium | 12.76 hours | 99% degradation of 500 mg/L in 168 hours | [2][3] |

| Sediment | Anaerobic | "a couple of hundred days" | Slow degradation | [4] |

| Soil | Aerobic | Not specified | Readily biodegradable | [1] |

Hydrolysis

Hydrolysis is an abiotic degradation process that involves the cleavage of the ester bonds of DINP by water. The rate of hydrolysis is significantly influenced by pH and temperature. Base-catalyzed hydrolysis is generally much faster than acid-catalyzed or neutral hydrolysis. While abiotic hydrolysis is a potential degradation pathway, it is generally considered to be a slower process compared to biodegradation under environmentally relevant conditions.

Data Presentation: Hydrolysis of this compound (DINP)

| pH | Temperature (°C) | Half-life (t½) | Rate Constant | Reference(s) |

| 7 | 25 | 3.4 years (estimated) | 0.064 L/mol-sec (base-catalyzed, estimated) | [5] |

| 8 | 25 | 125 days (estimated) | 0.064 L/mol-sec (base-catalyzed, estimated) | [5] |

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light energy. DINP has the potential to undergo direct photolysis as it contains chromophores that can absorb sunlight. However, direct photolysis in sunlit surface waters is generally not considered a major degradation pathway for phthalate esters. Indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals, can also contribute to the degradation of DINP in the atmosphere and in water.

Data Presentation: Photolysis of this compound (DINP)

| Medium | Conditions | Half-life (t½) | Quantum Yield | Reference(s) |

| Atmosphere (vapor-phase) | Reaction with hydroxyl radicals | ~16 hours (estimated) | Not Applicable | [5] |

| Water | Direct photolysis by sunlight | Not considered significant | No experimental data found | [6] |

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a chemical to bioaccumulate is often assessed by its bioaccumulation factor (BAF) or bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding medium (usually water for aquatic organisms). Due to its high octanol-water partition coefficient (log Kow), DINP has a theoretical potential to bioaccumulate. However, experimental data and field studies on similar high molecular weight phthalates suggest that the bioaccumulation potential is limited due to metabolic transformation within organisms.

Data Presentation: Bioaccumulation of this compound (DINP)

| Organism | Exposure Route | BCF/BAF Value | Comments | Reference(s) |

| Fish (general) | Aqueous | 10 - 1,000 (for various phthalate esters) | Field studies on similar high molecular weight phthalates indicate no biomagnification. | [6] |

| Daphnia magna | Aqueous/Dietary | Depuration rates are high, suggesting low bioaccumulation potential. | The depuration rate constant (k2) is proposed as an indicator of bioaccumulation potential. | [7] |

Experimental Protocols

Biodegradation Testing

OECD Test Guideline 309: Aerobic Mineralization in Surface Water – Simulation Biodegradation Test

This test is designed to determine the rate and extent of aerobic mineralization of a chemical substance in a natural surface water environment.

-

Test System: Test flasks containing natural surface water (with or without suspended sediment) are inoculated with the test substance at low concentrations (typically in the µg/L to mg/L range).

-

Inoculum: The microbial inoculum is the natural population present in the collected surface water.

-

Test Substance Concentration: At least two concentrations are tested to assess for potential toxicity at higher concentrations.

-

Incubation: The flasks are incubated in the dark at a controlled temperature (e.g., 20-25°C) with continuous shaking or stirring to ensure aerobic conditions.

-

Measurement of Degradation: Degradation is monitored over time (typically up to 60 days) by analyzing the concentration of the parent compound using a suitable analytical method (e.g., GC-MS). Mineralization can be quantified by measuring the evolution of ¹⁴CO₂ if a ¹⁴C-labeled test substance is used.

-

Data Analysis: The degradation data is used to calculate the half-life (DT50) and the extent of mineralization.

ISO 14855: Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions

This standard is used to assess the biodegradability of plastic materials, including those containing plasticizers like DINP, in a simulated aerobic composting environment.

-

Test System: The test material is mixed with mature compost in a reactor.

-

Inoculum: The microbial population present in the mature compost serves as the inoculum.

-

Incubation: The reactors are maintained at a constant temperature (e.g., 58 ± 2°C) with controlled aeration and humidity for a period of up to six months.

-

Measurement of Degradation: Biodegradation is determined by measuring the amount of carbon dioxide evolved from the test reactors compared to blank reactors (containing only compost) and positive control reactors (containing a readily biodegradable material like cellulose). The theoretical amount of CO₂ that can be produced from the test material is calculated based on its carbon content.

-

Data Analysis: The percentage of biodegradation is calculated as the ratio of the net CO₂ evolved from the test material to its theoretical CO₂ production.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) for DINP Analysis

GC-MS is a widely used and robust method for the quantification of DINP and its metabolites in environmental samples.

-

Sample Preparation:

-

Water Samples: Liquid-liquid extraction with a suitable solvent (e.g., dichloromethane or hexane) or solid-phase extraction (SPE) is used to concentrate the analytes.

-

Soil and Sediment Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with a solvent mixture (e.g., hexane/acetone) is commonly employed. The extract is then cleaned up using techniques like gel permeation chromatography (GPC) or solid-phase extraction to remove interfering substances.

-

-

GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injector: Splitless or on-column injection is preferred for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the complex mixture of DINP isomers. A typical program might start at a lower temperature (e.g., 60-80°C), ramp up to a high temperature (e.g., 300-320°C), and hold for a period to ensure elution of all isomers.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) is the most common ionization technique.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of DINP and its metabolites. For DINP, the characteristic fragment ion at m/z 149 is often used for quantification, while other ions can be used for confirmation. For metabolites like MINP, specific fragment ions would be monitored.

-

-

-

Quantification: Quantification is performed using an external or internal standard calibration curve. Isotope-labeled internal standards are often used to correct for matrix effects and variations in extraction efficiency.

Bioaccumulation Testing

OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

This guideline provides methods to assess the bioaccumulation potential of chemicals in fish.

-

Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is used.

-

Exposure:

-

Aqueous Exposure: Fish are exposed to a constant, low concentration of the test substance in the water.

-

Dietary Exposure: Fish are fed a diet containing a known concentration of the test substance. This method is particularly relevant for hydrophobic substances like DINP.

-

-

Uptake Phase: The exposure period during which the fish accumulate the test substance. This phase continues until a steady-state concentration in the fish tissue is reached, or for a defined period (e.g., 28 days).

-

Depuration Phase: After the uptake phase, the fish are transferred to a clean environment (clean water or clean food) to measure the rate of elimination of the test substance.

-

Sampling and Analysis: Fish are sampled at various time points during both the uptake and depuration phases. The concentration of the test substance in the fish tissue (whole body or specific organs) is determined using an appropriate analytical method (e.g., GC-MS).

-

Data Analysis: The data are used to calculate the bioconcentration factor (BCF) for aqueous exposure or the biomagnification factor (BMF) for dietary exposure. The uptake and depuration rate constants are also determined.

Mandatory Visualizations

References

- 1. academic.oup.com [academic.oup.com]

- 2. Biodegradation of diisononyl phthalate by a consortium of saline soil bacteria: optimisation and kinetic characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ipicyt.repositorioinstitucional.mx [ipicyt.repositorioinstitucional.mx]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Diisononyl phthalate | C26H42O4 | CID 590836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Daphnia magna as an Alternative Model for (Simultaneous) Bioaccumulation and Chronic Toxicity Assessment—Controlled Exposure Study Indicates High Hazard of Heterocyclic PAHs - PMC [pmc.ncbi.nlm.nih.gov]

Endocrine Disruption Potential of Isononyl Isooctyl Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isononyl isooctyl phthalate, commercially known as Diisononyl phthalate (DINP), is a complex mixture of branched-chain C9 alkyl phthalates. It is a high-production-volume chemical primarily used as a plasticizer in a wide array of consumer and industrial products. This technical guide provides an in-depth review of the current scientific understanding of the endocrine-disrupting potential of DINP. It summarizes key findings from in vivo and in vitro studies, focusing on its effects on estrogenic, androgenic, and thyroid signaling pathways. Detailed experimental protocols for seminal assays, quantitative data from toxicological studies, and visualizations of relevant biological pathways and experimental workflows are presented to serve as a comprehensive resource for researchers and professionals in the fields of toxicology, endocrinology, and drug development.

Introduction

Phthalates have been scrutinized for their potential to interfere with the endocrine system, which regulates a multitude of physiological processes. As a replacement for other regulated phthalates, the safety profile of DINP is of significant scientific and public health interest. This guide synthesizes the available evidence on the endocrine-disrupting properties of DINP, offering a technical overview for the scientific community.

Estrogenic and Anti-Estrogenic Activity

The potential of DINP to mimic or block the effects of estrogen has been investigated through various in vitro and in vivo models.

In Vitro Data

In vitro assays are crucial for screening potential estrogenic activity and elucidating mechanisms of action.

| Assay Type | Test System | Endpoint | Result | IC50/EC50 | Reference |

| Yeast Estrogen Screen (YES) | Saccharomyces cerevisiae | β-galactosidase activity | Weakly estrogenic | - | [1] |

| XenoScreen YES/YAS | Saccharomyces cerevisiae | β-galactosidase activity | No significant estrogenic effect, strong anti-estrogenic activity | IC50 = 0.065 μM (anti-estrogenic) | [2] |

| Human Estrogen Receptor α (hERα) Assay | - | Receptor binding/activation | No significant effect | - | [3] |

In Vivo Data

In vivo studies provide insights into the effects of DINP in a whole-organism context.

| Assay Type | Species | Dosing Regimen | Key Findings | Reference |

| Uterotrophic Assay | Immature female rats | 276 and 1380 mg/kg/day for 3 days (oral) | No significant alteration in uterine or ovarian wet weight. | [4] |

| 20-Day Pubertal Assay | Immature female rats | 276 and 1380 mg/kg/day for 20 days (oral) | No precocious vaginal opening observed. | [4] |

| Transgenic Medaka Assay | Oryzias melastigma (eleutheroembryos) | 1.50 ppm for 24 hours | Exhibited enhanced-estrogenic activity (significantly increased GFP signal induced by E2). | [5] |

Androgenic and Anti-Androgenic Activity

DINP has been evaluated for its potential to interfere with androgen signaling, which is critical for male reproductive development and function.

In Vitro Data

| Assay Type | Test System | Endpoint | Result | IC50/EC50 | Reference |

| Yeast Androgen Screen (YAS) | Saccharomyces cerevisiae | β-galactosidase activity | No androgenic activity, strong anti-androgenic activity | IC50 = 0.068 μM (anti-androgenic) | [3] |

| Human Androgen Receptor (hAR) Assay | - | Receptor binding/activation | No significant effect | - | [3] |

In Vivo Data

| Assay Type | Species | Dosing Regimen | Key Findings | Reference |

| Hershberger Assay | Castrated immature male rats | Not specified in detail in the provided search results | Mechanistic studies showed no evidence to support anti-androgenic effects. | [6] |

| Prenatal Exposure Study | Wistar rats | 300, 600, 750, or 900 mg/kg/day (gavage) from gestation day 7 to postnatal day 17 | Increased nipple retention, reduced anogenital distance, reduced sperm motility, and increased sperm count in male offspring. | [7] |

| Fetal Testis Assay | Sprague-Dawley rats | 750 mg/kg/day from gestation day 14 to 18 | Reduced fetal testicular testosterone production. | [8] |

Thyroid Hormone Disruption

The impact of DINP on the hypothalamic-pituitary-thyroid (HPT) axis is an area of ongoing research.

In Vivo Data

| Species | Dosing Regimen | Key Findings | Reference |

| Freshwater fish (Oreochromis mossambicus) | 300 ppm for up to 60 days | Significant decrease in Thyroid Stimulating Hormone (TSH) levels in a time-dependent manner. | [9] |

| Wistar rats | Not specified in detail in the provided search results | A weight of evidence assessment concluded that DINP did not perturb the thyroid pathway, though it noted a data gap for in vivo thyroid hormone level studies. | [6][7][10] |

Signaling Pathways

Understanding the molecular pathways through which DINP may exert its effects is crucial for risk assessment.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. The Production of Testosterone and Gene Expression in Neonatal Testes of Rats Exposed to Diisoheptyl Phthalate During Pregnancy is Inhibited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. XenoScreen XL YES - Yeast Estrogen Screen - Test Kit for the Detectio [xenometrix.ch]

- 5. academic.oup.com [academic.oup.com]

- 6. YES and YAS assay - Wikipedia [en.wikipedia.org]

- 7. ftb.com.hr [ftb.com.hr]

- 8. Using targeted fetal rat testis genomic and endocrine alterations to predict the effects of a phthalate mixture on the male reproductive tract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openaccesspub.org [openaccesspub.org]

- 10. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]

In-Depth Technical Guide: Hydrolysis and Metabolic Pathways of Isononyl Isooctyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and metabolic pathways of isononyl isooctyl phthalate, a complex mixture of branched-chain dialkyl phthalate isomers commonly referred to as diisononyl phthalate (DINP). This document details the enzymatic processes involved in its biotransformation, the resulting metabolites, quantitative data from human and animal studies, and the experimental protocols used for their identification and quantification.

Introduction

This compound is a high molecular weight phthalate ester extensively used as a plasticizer in a wide variety of polyvinyl chloride (PVC) products. Due to its widespread use, human exposure is common. Understanding its metabolic fate is crucial for assessing potential toxicological effects and for developing accurate biomarkers of exposure. The metabolism of this compound is a multi-step process initiated by hydrolysis, followed by oxidative metabolism and subsequent conjugation for excretion.

Hydrolysis of this compound

The initial and rate-limiting step in the metabolism of this compound is the hydrolysis of one of its two ester bonds. This reaction is catalyzed by non-specific esterases and lipases present in the gastrointestinal tract, liver, and blood.[1][2] This enzymatic action cleaves the diester into its corresponding monoester, monoisononyl phthalate (MINP), and an isononyl alcohol.

Metabolic Pathways

Following the initial hydrolysis, monoisononyl phthalate (MINP) undergoes extensive phase I and phase II metabolism before excretion.

Phase I Metabolism: Oxidation

MINP is further metabolized through oxidation of its branched alkyl chain. This process, primarily occurring in the liver, results in the formation of several key oxidative metabolites. The primary oxidative metabolites that have been identified in both human and rodent studies are:

-

Mono-hydroxy-isononyl phthalate (MHINP): Formed by the hydroxylation of the alkyl chain.

-

Mono-oxo-isononyl phthalate (MOINP): Results from the oxidation of a hydroxylated intermediate.

-

Mono-carboxy-isooctyl phthalate (MCIOP): Formed by further oxidation, leading to a carboxyl group.[4][5]

These oxidative metabolites are considered more specific biomarkers of DINP exposure than MINP, as MINP is a minor urinary metabolite.[4]

Phase II Metabolism: Conjugation

The monoester and its oxidative metabolites can undergo phase II conjugation, primarily through glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the metabolites, facilitating their excretion in the urine.[2][6] Studies have shown that the extent of glucuronidation varies among the different metabolites. For instance, MOINP is predominantly excreted in its glucuronidated form, whereas MCIOP is mainly excreted as the free species.[4][5]

The overall metabolic pathway of this compound is depicted in the following diagram:

Quantitative Data on Metabolite Excretion

Human biomonitoring studies have provided valuable quantitative data on the urinary excretion of this compound metabolites. These data are essential for assessing human exposure levels.

Table 1: Urinary Excretion Fractions of DINP Metabolites in Humans

| Metabolite | Mean Urinary Excretion Fraction (%) of Administered Dose | Reference |

| Monoisononyl Phthalate (MINP) | 2.2 | [7] |

| Mono-hydroxy-isononyl phthalate (OH-MINP) | 20.2 | [7] |

| Mono-oxo-isononyl phthalate (oxo-MINP) | 10.6 | [7] |

| Mono-carboxy-isooctyl phthalate (carboxy-MINP) | 10.7 | [7] |

| Total Measured Metabolites | 43.6 | [7] |

Data from a study involving a single oral dose of deuterium-labelled DINP to a male volunteer. The percentages represent the recovery of the applied dose within 48 hours.

Table 2: Geometric Mean Urinary Concentrations of DINP Metabolites in the General Population (U.S. Adults)

| Metabolite | Geometric Mean Concentration (ng/mL) | Detection Frequency (%) | Reference |

| Monoisononyl Phthalate (MINP) | Not Detected | 0 | [4] |

| Mono-hydroxy-isononyl phthalate (MHINP) | 11.4 | 100 | [4] |

| Mono-oxo-isononyl phthalate (MOINP) | 1.2 | 87 | [4] |

| Mono-carboxy-isooctyl phthalate (MCIOP) | 8.6 | 97 | [4] |

These data highlight that oxidative metabolites are more reliable biomarkers for assessing exposure to DINP than the primary monoester metabolite.

Experimental Protocols

The identification and quantification of this compound metabolites in biological matrices, primarily urine, are typically performed using sophisticated analytical techniques. A general workflow for these experiments is outlined below.

Sample Collection and Storage

Urine samples are collected in phthalate-free containers to avoid external contamination. Samples are then stored at -20°C or lower until analysis.

Sample Preparation

A critical step in the analysis of phthalate metabolites is the deconjugation of the glucuronidated forms to measure the total metabolite concentration.

Enzymatic Deconjugation Protocol:

-

Aliquots of urine (typically 100 µL to 1 mL) are taken for analysis.[4]

-

An internal standard solution containing isotopically labeled analogues of the target metabolites is added to each sample for quantification by isotope dilution.[4]

-

A buffer solution (e.g., ammonium acetate) is added to adjust the pH for optimal enzyme activity.

-

β-glucuronidase enzyme (from E. coli or other sources) is added to the samples.

-

The samples are incubated at 37°C for a defined period (e.g., 90 minutes to 2 hours) to allow for complete hydrolysis of the glucuronide conjugates.

-

The enzymatic reaction is quenched by the addition of an acid (e.g., acetic acid).

Analyte Extraction and Clean-up

Solid-phase extraction (SPE) is commonly employed to concentrate the analytes and remove interfering matrix components from the urine samples.

Solid-Phase Extraction (SPE) Protocol:

-

The deconjugated urine sample is loaded onto an SPE cartridge (e.g., a reversed-phase sorbent).

-

The cartridge is washed with a weak solvent to remove hydrophilic impurities.

-

The target analytes are eluted from the cartridge with a stronger organic solvent (e.g., acetonitrile or methanol).

-

The eluate is evaporated to dryness and reconstituted in a suitable solvent for analysis.

Automated on-line SPE systems are often used to increase sample throughput and reproducibility.

Analytical Determination by LC-MS/MS

The final determination and quantification of the phthalate metabolites are performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS).

LC-MS/MS Parameters:

-

Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is used to separate the different metabolites based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a buffer or acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used to generate ions of the phthalate metabolites.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of a specific metabolite in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion in the third quadrupole. This technique provides high selectivity and sensitivity for quantification.

The workflow for a typical experimental protocol for the analysis of this compound metabolites is illustrated in the following diagram:

Conclusion

The metabolism of this compound is a complex process involving initial hydrolysis to its monoester, followed by extensive oxidative metabolism and conjugation. The primary urinary metabolites are the oxidized forms (MHINP, MOINP, and MCIOP), which serve as reliable biomarkers for assessing human exposure. Quantitative analysis of these metabolites is achieved through robust analytical methods, predominantly LC-MS/MS, following enzymatic deconjugation and solid-phase extraction. Further research to elucidate the specific kinetic parameters of the initial hydrolysis step would provide a more complete understanding of the toxicokinetics of this widely used plasticizer.

References

- 1. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]

- 2. Enzymatic hydrolysis of esterified diarrhetic shellfish poisoning toxins and pectenotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biodegradation of a phthalate plasticizer, di-isononyl phthalate (DINP), by Sphingobium chungbukense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of a physiologically based pharmacokinetic model of diisononyl phthalate (DiNP) in pregnant rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Methods for the Detection of Isononyl Isooctyl Phthalate

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of Isononyl Isooctyl Phthalate (IIOP), a significant plasticizer found in a variety of consumer and industrial products. The following sections outline methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), including comprehensive experimental protocols, quantitative performance data, and visual workflows to guide researchers in the accurate and reliable detection of this compound.

Introduction

This compound is a complex mixture of isomers of diisononyl phthalate (DINP) and is utilized to impart flexibility and durability to plastic products. Due to its potential for migration from consumer goods and subsequent human exposure, robust and sensitive analytical methods are crucial for its detection and quantification in various matrices. This document details established methods for the analysis of IIOP, providing researchers with the necessary protocols to conduct their own assessments.

Analytical Methods

The primary methods for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. GC-MS offers high sensitivity and selectivity, making it ideal for trace-level detection and confirmation, while HPLC-UV provides a reliable and cost-effective method for quantification at higher concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like IIOP. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectral data for confident identification and quantification.

| Parameter | Value | Matrix | Reference |

| Limit of Detection (LOD) | 0.4 - 8.6 µg/kg | Edible Oils | [1] |

| Limit of Quantification (LOQ) | 1.3 - 26.2 µg/kg | Edible Oils | [1] |

| Linearity (r²) | > 0.996 | Non-alcoholic beverages | [2] |

| Recovery | 90.6 - 111.7% | Plasticized Toys | [3] |

| Precision (RSD) | 0.55 - 12.10% | Plasticized Toys | [3] |

This protocol describes the extraction of IIOP from a plastic sample followed by GC-MS analysis.

1. Sample Preparation: Solvent Extraction a. Weigh approximately 50 mg of the plastic sample into a glass vial.[4] b. Add 5 mL of tetrahydrofuran (THF) to dissolve the sample.[4] c. Shake or sonicate for 30 minutes until the sample is completely dissolved.[4] d. Precipitate the PVC polymer by adding 10 mL of hexane.[4] e. Allow the polymer to settle for at least 5 minutes.[4] f. Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial.[4] g. Transfer a 0.3 mL aliquot of the filtered extract and dilute to 1.5 mL with cyclohexane.[4]

2. GC-MS Instrumentation and Conditions a. Gas Chromatograph: Agilent 7890A or equivalent.[5] b. Mass Spectrometer: Agilent 5975C or equivalent.[5] c. Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. d. Injector Temperature: 280 °C. e. Oven Temperature Program:

- Initial temperature: 100 °C, hold for 1 minute.

- Ramp to 280 °C at 15 °C/min, hold for 10 minutes. f. Carrier Gas: Helium at a constant flow rate of 1.2 mL/min. g. Injection Volume: 1 µL in splitless mode.[4] h. MS Source Temperature: 230 °C. i. MS Quadrupole Temperature: 150 °C. j. Acquisition Mode: Selected Ion Monitoring (SIM) and/or full scan mode. For DINP (as a proxy for IIOP), characteristic ions include m/z 149, 167, 279.

3. Calibration a. Prepare a series of calibration standards of this compound in cyclohexane covering the expected concentration range of the samples. b. Analyze the standards using the same GC-MS method as the samples. c. Construct a calibration curve by plotting the peak area against the concentration of the standards.

4. Data Analysis a. Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard. b. Quantify the concentration of IIOP in the sample using the calibration curve.

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the separation and quantification of phthalates. It is particularly useful for samples with higher concentrations of the analyte and offers a more economical alternative to GC-MS.

| Parameter | Value | Matrix | Reference |

| Limit of Quantification (LOQ) | < 0.64 µg/mL | Cosmetic Products | [6] |

| Linearity (r²) | ≥ 0.999 | Cosmetic Products | [6] |

| Recovery | 94.8 - 99.6% | Cosmetic Products | [6] |

| Precision (RSD%) | ≤ 6.2% | Cosmetic Products | [6] |

This protocol outlines the analysis of IIOP in a liquid consumer product matrix.

1. Sample Preparation: Liquid-Liquid Extraction a. Homogenize the liquid sample. b. To 10 mL of the sample, add 10 mL of acetonitrile in a separatory funnel. c. Shake vigorously for 2 minutes. d. Add 5 g of sodium chloride and shake to facilitate phase separation. e. Allow the layers to separate and collect the upper acetonitrile layer. f. Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 1 mL of the mobile phase. h. Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV Instrumentation and Conditions a. HPLC System: Agilent 1260 Infinity or equivalent.[7] b. Detector: UV-Vis Diode Array Detector. c. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6] d. Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v). e. Flow Rate: 1.0 mL/min. f. Column Temperature: 30 °C. g. Injection Volume: 20 µL. h. Detection Wavelength: 230 nm.[6]

3. Calibration a. Prepare a series of this compound standards in the mobile phase. b. Analyze the standards using the same HPLC-UV method as the samples. c. Generate a calibration curve by plotting the peak area versus the concentration.

4. Data Analysis a. Identify the IIOP peak in the sample chromatogram by comparing its retention time with that of the standard. b. Calculate the concentration of IIOP in the sample using the calibration curve.

HPLC-UV analysis workflow for this compound.

Quality Control and Method Validation

To ensure the reliability of the analytical results, it is essential to implement a robust quality control and method validation program. This should include:

-

Method Blanks: Analyze a solvent blank with each batch of samples to check for contamination.

-

Spiked Samples: Spike a known amount of IIOP into a sample matrix to assess method accuracy and recovery.

-

Replicate Analyses: Analyze a subset of samples in duplicate or triplicate to evaluate method precision.

-

Calibration Verification: Analyze a calibration standard periodically to ensure the stability of the instrument's response.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable protocols for the detection and quantification of this compound in various matrices. The choice between GC-MS and HPLC-UV will depend on the specific requirements of the analysis, including the expected concentration of the analyte and the need for confirmatory data. By following these detailed protocols and implementing rigorous quality control measures, researchers, scientists, and drug development professionals can obtain accurate and defensible data for their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 3. Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gcms.cz [gcms.cz]

- 5. agilent.com [agilent.com]

- 6. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

Application Notes and Protocols for the Analysis of Isononyl isooctyl phthalate (DINP) by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononyl isooctyl phthalate, commonly known as Diisononyl phthalate (DINP), is a high-production-volume plasticizer used to impart flexibility to a wide range of polymer products. Due to its potential for migration from consumer products, analytical methods for its detection and quantification are of significant interest. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and widely accessible technique for the analysis of DINP in various matrices.

This document provides detailed application notes and protocols for the determination of DINP using reversed-phase HPLC. The methodologies described are based on established analytical principles for phthalate analysis and can be adapted for different sample types.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of DINP in Plastic Materials

This protocol is designed for the quantification of DINP in plastic matrices such as toys and consumer goods.

1. Sample Preparation: Solvent Extraction

-

Sample Comminution: Reduce the plastic sample into small pieces or a fine powder to maximize the surface area for extraction. Cryogenic milling can be utilized for brittle plastics.

-

Dissolution: Accurately weigh approximately 0.05 g of the prepared sample into a glass vial. Add 5 mL of tetrahydrofuran (THF) to dissolve the polymer.

-

Polymer Precipitation: Add 10 mL of methanol to the solution to precipitate the polymer.

-

Sonication and Incubation: Sonicate the mixture for 30 minutes and then allow it to cool for 1 hour to ensure complete precipitation of the polymer.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter to remove any particulate matter.

-

Solvent Evaporation and Reconstitution: Evaporate the filtrate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition.

2. HPLC-UV Method

-

Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used. A phenyl-hexyl column can also provide excellent selectivity for phthalates.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile, methanol, and water is often employed for the separation of multiple phthalates.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Solvent C: Methanol

-

-

Gradient Program:

| Time (minutes) | % Solvent A (Water) | % Solvent B (Acetonitrile) | % Solvent C (Methanol) |

| 0.0 | 90 | 5 | 5 |

| 2.5 | 10 | 45 | 45 |

| 15.0 | 10 | 45 | 45 |

| 15.1 | 90 | 5 | 5 |

| 20.0 | 90 | 5 | 5 |

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 228 nm

3. Calibration

Prepare a series of calibration standards of DINP in the mobile phase, ranging from approximately 0.5 to 100 µg/mL.[1] Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: UHPLC-UV Analysis of DINP in Water Samples

This protocol is suitable for the determination of trace levels of DINP in aqueous matrices like drinking water.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of a water/methanol (90:10, v/v) solution to remove interfering substances.

-

Elution: Elute the retained DINP from the cartridge with 5 mL of acetonitrile.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.

2. UHPLC-UV Method

-

Instrumentation: A UHPLC system with a UV detector.

-

Column: A reversed-phase C18 or C30 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is recommended for high-resolution separation.[2]

-

Mobile Phase:

-

Solvent A: Water

-

Solvent B: Acetonitrile/Methanol (50:50, v/v)

-

-

Gradient Program:

| Time (minutes) | % Solvent A (Water) | % Solvent B (ACN/MeOH) |

| 0.0 | 65 | 35 |

| 12.0 | 0 | 100 |

| 22.0 | 0 | 100 |

| 22.5 | 65 | 35 |

| 25.0 | 65 | 35 |

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Detection Wavelength: 225 nm[2]

Data Presentation

The performance of HPLC methods for phthalate analysis is typically evaluated based on several key parameters. The following tables summarize representative quantitative data for phthalate analysis, which can be used as a benchmark for method validation.

Table 1: Chromatographic and Performance Data for Phthalate Analysis by HPLC-UV

| Analyte | Retention Time (min) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |

| DMP | ~4.5 | >0.999 | ~0.01 | ~0.03 | 95 - 105 |

| DEP | ~5.8 | >0.999 | ~0.01 | ~0.03 | 95 - 105 |

| DBP | ~8.2 | >0.999 | ~0.02 | ~0.06 | 90 - 110 |

| BBP | ~9.5 | >0.999 | ~0.02 | ~0.06 | 90 - 110 |

| DEHP | ~12.5 | >0.999 | ~0.05 | ~0.15 | 85 - 115 |

| DINP | ~14-16 | >0.99 | ~0.1 | ~0.3 | 80 - 120 * |

| DNOP | ~15.0 | >0.999 | ~0.05 | ~0.15 | 85 - 115 |

*Note: The values for DINP are estimates based on typical performance for high molecular weight phthalates and should be determined experimentally for each specific method and matrix.

Table 2: Method Validation Parameters for Phthalate Analysis

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 |

| Precision (RSD%) | < 15% |

| Accuracy (% Recovery) | 80 - 120% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |

Visualizations

Caption: Workflow for HPLC analysis of DINP in plastic samples.

Caption: SPE workflow for DINP analysis in water samples.

References

Application Notes and Protocols for Sample Preparation of Isononyl Isooctyl Phthalate in Polymer Matrices

Introduction

Isononyl isooctyl phthalate is a complex mixture of branched-chain dialkyl phthalate esters. Due to its excellent plasticizing properties, it is widely used in various polymer matrices, particularly polyvinyl chloride (PVC), to impart flexibility and durability. However, concerns about the potential health effects of phthalates have led to regulations restricting their use in certain applications, such as toys, childcare articles, and food contact materials.[1][2][3] Accurate determination of this compound content in polymers is therefore crucial for regulatory compliance and risk assessment. This document provides detailed application notes and protocols for the sample preparation of this compound in polymer matrices for analysis by chromatographic techniques.

The selection of an appropriate sample preparation method is critical and depends on the type of polymer matrix, the concentration of the analyte, and the analytical technique to be used. The primary goal of sample preparation is to efficiently extract the phthalate from the polymer matrix while minimizing the co-extraction of interfering substances. Common extraction techniques include dissolution-precipitation, Soxhlet extraction, ultrasonic-assisted extraction (UAE), and accelerated solvent extraction (ASE).[4][5][6]

Data Presentation: Quantitative Performance of Sample Preparation Methods

The following table summarizes the performance of various extraction methods for the determination of phthalates in different polymer matrices. This data is essential for selecting the most suitable method based on the required sensitivity and accuracy.

| Polymer Matrix | Extraction Method | Analyte(s) | Recovery (%) | RSD (%) | LOD | LOQ | Cite |

| Polypropylene | Sonication-Assisted Extraction | DEHP | 79.2 - 91.1 | 3.1 - 11.3 | - | 1.0 - 70.0 mg/kg | [7] |

| PVC | Soxhlet Extraction | DBP, BBP, DEHP, DNOP | 86.6 - 91.7 | 2.5 - 8.7 | 0.0011 - 0.0014% | 0.0028 - 0.0046% | [4] |

| PVC, Polypropylene | Ultrasonic Extraction | Regulated Phthalates | >80 | - | - | - | [5] |

| Plastic Products | Sonication-Assisted Extraction | DEP, DPP, DIBP, DBP, BBP, DCHP, DEHP, DOP | 82 - 106 | 3.8 - 10.2 | - | 10.0 µg/kg | [8] |

| PVC Toys | Ultrasonic Extraction | DEP, DAP, BBP, DBP, DHP, DCHP, DEHP, DOP, DINP, DIDP | 82.85 - 107.40 | 0.8 - 4.2 | 0.01 - 0.10 mg/L | - | [9] |

*DEHP: Di(2-ethylhexyl) phthalate, DBP: Dibutyl phthalate, BBP: Benzyl butyl phthalate, DNOP: Di-n-octyl phthalate, DEP: Diethyl phthalate, DPP: Dipropyl phthalate, DIBP: Diisobutyl phthalate, DCHP: Dicyclohexyl phthalate, DOP: Dioctyl phthalate, DINP: Diisononyl phthalate, DIDP: Diisodecyl phthalate.

Experimental Protocols

Herein, we provide detailed protocols for three common sample preparation methods for the extraction of this compound from polymer matrices.

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

This method is suitable for a wide range of polymers and is generally faster and requires less solvent than traditional methods.[5]

Materials:

-

Polymer sample (e.g., PVC, polypropylene)

-

Toluene

-

Dichloromethane

-

Ultrasonic bath

-

Centrifuge and centrifuge tubes

-

Glass vials

-

Syringe filters (0.45 µm, PTFE)

Procedure:

-

Sample Preparation: Cut the polymer sample into small pieces (approximately 1-2 mm).

-

Extraction:

-

Weigh approximately 0.5 g of the polymer sample into a glass centrifuge tube.

-

Add 10 mL of a 1:9 (v/v) mixture of toluene and dichloromethane.[7]

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

-

Cleanup:

-

After sonication, centrifuge the sample at 4000 rpm for 10 minutes to separate the polymer residue.

-

Carefully transfer the supernatant to a clean glass vial.

-

Filter the extract through a 0.45 µm PTFE syringe filter into a gas chromatography (GC) or high-performance liquid chromatography (HPLC) vial for analysis.

-

Protocol 2: Soxhlet Extraction

This is a classical and exhaustive extraction method, often used as a reference method.[4]

Materials:

-

Polymer sample (e.g., PVC)

-

Dichloromethane

-

Soxhlet extraction apparatus (including thimble, extractor, condenser, and heating mantle)

-

Round bottom flask

-

Rotary evaporator

Procedure:

-

Sample Preparation: Cut the polymer sample into small pieces and weigh approximately 1 g into a cellulose extraction thimble.

-

Extraction:

-

Concentration:

-

After extraction, allow the apparatus to cool.

-

Concentrate the extract to approximately 5 mL using a rotary evaporator.

-

Transfer the concentrated extract to a graduated tube and adjust the final volume to 10 mL with dichloromethane.

-

-

Cleanup (if necessary):

-

If the extract contains significant amounts of co-extracted polymer, a cleanup step such as gel permeation chromatography (GPC) may be required.[7]

-

Filter the extract through a 0.45 µm PTFE syringe filter before analysis.

-

Protocol 3: Dissolution-Precipitation Method

This method is particularly effective for polymers that are soluble in a specific solvent, such as PVC in tetrahydrofuran (THF).[10]

Materials:

-

Polymer sample (e.g., PVC)

-

Tetrahydrofuran (THF)

-

Hexane or Cyclohexane

-

Centrifuge and centrifuge tubes

-

Glass vials

-

Syringe filters (0.45 µm, PTFE)

Procedure:

-

Dissolution:

-

Weigh approximately 0.2 g of the polymer sample into a glass vial.

-

Add 10 mL of THF to completely dissolve the polymer. Gentle shaking or vortexing may be required.

-

-

Precipitation:

-

Once the polymer is fully dissolved, add 10 mL of hexane or cyclohexane dropwise while stirring to precipitate the polymer.[10]

-

-

Separation:

-

Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated polymer.

-

Carefully decant the supernatant containing the extracted phthalates into a clean vial.

-

-

Analysis:

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC or HPLC vial for analysis.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a decision-making process for selecting a suitable sample preparation method.

Caption: General workflow for sample preparation and analysis.

Caption: Decision tree for method selection.

References

- 1. compliancegate.com [compliancegate.com]

- 2. aimplas.net [aimplas.net]

- 3. EU phthalates restriction comes into force | Food Packaging Forum [foodpackagingforum.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. Simultaneous screening and determination eight phthalates in plastic products for food use by sonication-assisted extraction/GC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous quantitative detection of 10 phthalates in PVC children’s toys by HPLC-PDA | Semantic Scholar [semanticscholar.org]

- 10. gcms.cz [gcms.cz]

Application Notes and Protocols for the Extraction of High Molecular Weight Phthalates from Environmental Samples

Introduction

High molecular weight phthalates, such as diisononyl phthalate (DINP) and diisooctyl phthalate (DIOP), are synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various polymer products, particularly polyvinyl chloride (PVC). Due to their extensive use, these compounds are ubiquitous environmental contaminants found in soil, water, and air. "Isononyl isooctyl phthalate" (CAS 96532-79-5) is a related high molecular weight phthalate ester. Concerns over their potential endocrine-disrupting properties and other adverse health effects have led to increased monitoring of their levels in the environment.

This document provides detailed application notes and protocols for the extraction of high molecular weight phthalates, with a focus on DINP and DIOP as representative compounds, from environmental matrices. These protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies described include Solid-Phase Extraction (SPE) for water samples and Liquid-Liquid Extraction (LLE) as well as Soxhlet and ultrasonic extraction for soil and sediment samples. Subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is also detailed.

Data Presentation: Quantitative Performance of Extraction Methods

The following tables summarize the quantitative data for the extraction and analysis of Diisononyl phthalate (DINP) and Diisooctyl phthalate (DIOP) from various environmental samples. The data presented are compiled from various studies and are intended to provide a general indication of method performance. Actual results may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Recovery of DINP and DIOP from Water Samples

| Extraction Method | Matrix | Analyte | Spiking Level | Recovery (%) | Reference |

| Solid-Phase Extraction (SPE) | Drinking Water | DINP | Not Specified | Low and Poor Reproducibility | [1] |

| Solid-Phase Extraction (SPE) | Drinking Water | DEHP (surrogate for HMW phthalates) | 20 µg/L | 98.2 - 110.0 | [2] |

| Liquid-Liquid Extraction (LLE) | Water | DEHP (surrogate for HMW phthalates) | Not Specified | >80 | [3] |

Table 2: Recovery of DINP and DIOP from Soil and Sediment Samples

| Extraction Method | Matrix | Analyte | Spiking Level (µg/g) | Recovery (%) | Reference |

| Microwave-Assisted Extraction | Soil | DEHP (surrogate for HMW phthalates) | 0.1 and 0.5 | 84 - 115 | [4] |

| Ultrasonic Extraction | PVC/Polypropylene | DINP | 0.01% and 0.1% by weight | >80 | [5] |

| Soxhlet Extraction | Sandy Loam Soil | Longer-chain esters | Not Specified | >65 | [6] |

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for DINP and DIOP

| Analytical Method | Matrix | Analyte | LOD | LOQ | Reference |

| GC-MS | Water | DINP | - | 45 ng/L | [7] |

| GC-MS/MS | Bottled Water | DEHP (surrogate for HMW phthalates) | 0.3 - 2.6 ng/mL | - | [8] |

| GC-MS | Food Packaging | DINP | 0.03 - 0.08 µg/L | 0.10 - 0.24 µg/L | [9] |

| GC-FID | Aqueous Sample | DEHP (surrogate for HMW phthalates) | 0.12 - 1.15 ng/mL | 0.85 - 4 ng/mL | [10] |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of High Molecular Weight Phthalates from Water Samples

This protocol is suitable for the extraction of high molecular weight phthalates from drinking water and other relatively clean aqueous matrices.

Materials:

-

SPE cartridges (e.g., C18, 500 mg, 6 mL)

-

SPE vacuum manifold

-

Glass fiber filters (1 µm pore size)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Deionized water

-

Nitrogen gas evaporator

-

Autosampler vials with PTFE-lined caps

Procedure:

-

Sample Preparation:

-

Collect water samples in pre-cleaned amber glass bottles.

-

Filter the water sample through a 1 µm glass fiber filter to remove suspended particles.

-

-

SPE Cartridge Conditioning:

-

Place the C18 SPE cartridges on the vacuum manifold.

-

Condition the cartridges by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry at this stage.

-

-

Sample Loading:

-

Load 500 mL of the filtered water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Cartridge Washing:

-

After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

-

Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

-

-

Elution:

-

Elute the retained phthalates from the cartridge by passing 10 mL of ethyl acetate or dichloromethane through the cartridge at a slow flow rate (approx. 1-2 mL/min).

-

Collect the eluate in a clean glass tube.

-

-

Concentration and Reconstitution:

-

Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.

-

Add a known amount of internal standard (e.g., Benzyl Benzoate).

-

Bring the final volume to 1 mL with ethyl acetate.

-

-

Analysis:

-

Transfer the final extract to an autosampler vial for GC-MS analysis.

-

Protocol 2: Liquid-Liquid Extraction (LLE) of High Molecular Weight Phthalates from Soil and Sediment Samples

This protocol is suitable for the extraction of high molecular weight phthalates from soil, sediment, and other solid environmental matrices.

Materials:

-

Homogenizer or mortar and pestle

-

Centrifuge and centrifuge tubes (glass, with PTFE-lined caps)

-

Separatory funnel (glass)

-

Hexane (HPLC grade)

-

Acetone (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen gas evaporator

-

Autosampler vials with PTFE-lined caps

Procedure:

-

Sample Preparation:

-

Air-dry the soil or sediment sample and sieve it to remove large debris.

-

Homogenize the sample using a mortar and pestle or a mechanical homogenizer.

-

-

Extraction:

-

Weigh 10 g of the homogenized sample into a glass centrifuge tube.

-

Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone.

-

Spike with a known amount of surrogate standard.

-

Vortex the mixture for 2 minutes and then sonicate in an ultrasonic bath for 15 minutes.

-

Centrifuge the sample at 3000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process two more times with fresh solvent, combining the supernatants.

-

-

Solvent Partitioning (Cleanup):

-

Transfer the combined extract to a separatory funnel.

-

Add 50 mL of deionized water and shake vigorously for 2 minutes. Allow the layers to separate.

-

Drain the aqueous (lower) layer and discard.

-

Wash the organic layer with another 50 mL of deionized water.

-

-

Drying and Concentration:

-

Pass the organic extract through a glass funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the dried extract to approximately 0.5 mL using a rotary evaporator or a nitrogen evaporator.

-

Add a known amount of internal standard.

-

Adjust the final volume to 1 mL with hexane.

-

-

Analysis:

-

Transfer the final extract to an autosampler vial for GC-MS analysis.

-

Protocol 3: GC-MS Analysis of High Molecular Weight Phthalates

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS).

-

Capillary column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

GC Conditions (Example):

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 min

-

Ramp 1: 10 °C/min to 230 °C

-

Ramp 2: 10 °C/min to 270 °C, hold for 2 min

-

Ramp 3: 25 °C/min to 300 °C, hold for 8 min[10]

-

-

Transfer Line Temperature: 300 °C[10]

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV[10]

-

Source Temperature: 250 °C[10]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Quantification and Qualifier Ions:

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by high molecular weight phthalates and a general experimental workflow for their extraction and analysis.

Caption: Experimental workflow for phthalate extraction and analysis.

Caption: PPAR signaling pathway activated by phthalate monoesters.[12][13][14][15][16]

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by phthalates.[17][18][19][20][21]

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. gcms.cz [gcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT sign… [ouci.dntb.gov.ua]

- 5. fses.oregonstate.edu [fses.oregonstate.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Wrangling environmental exposure data: guidance for getting the best information from your laboratory measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. oiv.int [oiv.int]

- 11. Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. The AhR pathway regulation in phthalates-induced cancer promotion, progression and metastasis: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Phthalates induce proliferation and invasiveness of estrogen receptor-negative breast cancer through the AhR/HDAC6/c-Myc signaling pathway (May22,2013) | PPTX [slideshare.net]

- 20. The role of the aryl hydrocarbon receptor in mediating the effects of mono(2-ethylhexyl) phthalate in mouse ovarian antral follicles† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Plastic components affect the activation of the aryl hydrocarbon and the androgen receptor | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Application Notes and Protocols for the Quantification of "Isononyl isooctyl phthalate" in Biological Tissues

Introduction

Isononyl isooctyl phthalate, a specific isomer of diisononyl phthalate (DINP), belongs to a class of high molecular weight phthalates extensively used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) products. Due to their widespread use, these compounds can leach into the environment and subsequently be absorbed by humans through ingestion, inhalation, or dermal contact. The quantification of this compound and its metabolites in biological tissues is crucial for assessing human exposure and understanding its potential health effects, including endocrine disruption and impacts on liver and adipose tissue.[1][2]

This document provides detailed application notes and protocols for the quantification of this compound and its metabolites in various biological tissues, intended for researchers, scientists, and drug development professionals. The primary analytical techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which offer the necessary sensitivity and selectivity for detecting these compounds at trace levels.

Quantitative Data Summary

The following tables summarize the concentrations of DINP and its metabolites found in various human biological tissues from different studies. It is important to note that "this compound" is a specific isomer within the broader DINP category, and most biomonitoring studies report on the mixture of DINP isomers and their metabolites.

Table 1: Concentrations of DINP Metabolites in Human Urine

| Metabolite | Population | Concentration Range (µg/L) | Mean/Median Concentration (µg/L) | Reference |

| Mono-isononyl phthalate (MINP) | General Population | ND - 10.5 | 0.8 | [1] |

| Mono-carboxyisooctyl phthalate (MCOP) | General Population | 0.3 - 250 | 5.2 | [1] |

| Mono-hydroxyisononyl phthalate (MHINP) | General Population | 0.2 - 150 | 3.5 | [1] |

| Mono-oxoisononyl phthalate (MOINP) | General Population | 0.1 - 80 | 2.1 | [1] |

| cx-MINP | Occupational Exposure | 15 - 164 | 50.5 (GM) | [3] |

ND: Not Detected, GM: Geometric Mean

Table 2: Concentrations of DINP in Human Adipose Tissue and Serum

| Analyte | Biological Matrix | Population | Concentration Range (ng/g lipid weight) | Mean/Median Concentration (ng/g lipid weight) | Reference |